3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine
Description
Properties
IUPAC Name |
3-bromo-1-methylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-7(9)6-2-3-10-4-8(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRPPHQYYHQOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Methylation
- Reagents and Conditions:
Sodium hydride (NaH) is used as a strong base to deprotonate the pyrrole nitrogen, followed by methyl iodide (MeI) as the methylating agent. The reaction typically occurs in tetrahydrofuran (THF) solvent at temperatures ranging from 0°C to room temperature. - Regioselectivity:
The use of NaH ensures selective deprotonation of the pyrrole NH group, directing methylation exclusively to the nitrogen at the 1-position. Steric and electronic factors of the pyrrolo[2,3-c]pyridine core support this regioselectivity.
Bromination
- Reagents and Conditions:
Electrophilic bromination is performed using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in dichloromethane (DCM) at room temperature. - Monitoring:
The progress of bromination is monitored by thin-layer chromatography (TLC) until completion, ensuring selective substitution at the 3-position on the pyrrole ring.
Industrial Scale-Up Considerations
While detailed industrial protocols are scarce, the general practice involves scaling the laboratory synthesis with optimization of reaction parameters such as:
- Temperature control to maintain regioselectivity and prevent over-bromination.
- Solvent choice to balance solubility and reaction kinetics.
- Purification strategies to achieve high yield and product purity.
Purification Methods
- Flash Column Chromatography:
Silica gel chromatography is the preferred method, with eluents such as heptane/ethyl acetate (8:2) or dichloromethane/ethyl acetate (90:10) to separate the product from impurities. - Recrystallization:
For further purification, recrystallization from ethanol or tetrahydrofuran (THF) is effective. - TLC Monitoring:
Thin-layer chromatography is employed throughout purification to ensure optimal separation and purity.
Analytical Characterization
- [^1H NMR Spectroscopy](pplx://action/followup):
- A singlet at approximately δ 3.8–4.0 ppm corresponds to the N-methyl group.
- Aromatic protons appear in the δ 7.5–8.5 ppm range with coupling patterns confirming substitution positions.
- Absence of NH proton signal confirms successful methylation.
- Mass Spectrometry (MS):
Confirms molecular weight (211.06 g/mol) and characteristic bromine isotope pattern (1:1 ratio of M and M+2 peaks). - [^13C NMR Spectroscopy](pplx://action/followup):
Provides information on carbon environments consistent with the pyrrolo[2,3-c]pyridine framework and bromination site.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Monitoring Method | Notes |
|---|---|---|---|---|---|
| N-Methylation | Sodium hydride, methyl iodide | THF | 0°C to RT | TLC, NMR | Selective methylation at N-1 |
| Bromination | N-bromosuccinimide (NBS) | Dichloromethane | Room temperature | TLC | Electrophilic substitution at C-3 |
Research Findings and Challenges
- Regioselectivity:
Achieving selective bromination at the 3-position is facilitated by the electronic nature of the pyrrolo[2,3-c]pyridine ring system and controlled reaction conditions. - Stability:
The N-methyl group enhances compound stability by reducing decomposition during bromination and subsequent reactions. - Synthetic Challenges: Compared to other pyrrolopyridine isomers (e.g., [2,3-b] fusion), the [2,3-c] fusion presents unique electronic properties that require tailored synthetic routes to achieve high regioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-1-methyl-1H-pyrrolo[2,3-c]pyridine .
Scientific Research Applications
Medicinal Chemistry
3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine serves as a precursor in the synthesis of various kinase inhibitors, which are promising candidates for cancer therapies. The compound's structure allows it to interact with specific molecular targets, inhibiting kinase activity and potentially leading to reduced cell proliferation and induced apoptosis in cancer cells .
Biological Studies
Research has shown that this compound interacts with several biological targets, including enzymes and receptors. Its ability to inhibit specific pathways makes it a valuable tool for studying cellular processes and disease mechanisms. For instance, it has been evaluated for its effects on cytochrome P450 enzymes, which are crucial for drug metabolism .
Material Science
In material science, this compound is being investigated for its potential use in organic electronic materials. Its unique electronic properties may contribute to the development of new materials for applications in organic photovoltaics and light-emitting devices .
Case Study 1: Kinase Inhibition
A study investigated the efficacy of this compound derivatives as inhibitors of specific kinases involved in cancer progression. The results demonstrated that certain derivatives exhibited significant inhibitory activity against target kinases, suggesting their potential as therapeutic agents in oncology.
Case Study 2: Material Development
Another research project explored the use of this compound in developing organic semiconductors. The findings indicated that incorporating this compound into polymer matrices improved charge transport properties, enhancing the performance of organic electronic devices.
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine to other brominated pyrrolopyridine derivatives are summarized below:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Ring Fusion Position ([2,3-c] vs. [2,3-b]) :
- Pyrrolo[2,3-c]pyridines (e.g., the target compound) are less explored than [2,3-b] isomers but exhibit distinct electronic properties due to the altered ring fusion. For example, the [2,3-c] fusion may influence π-conjugation and binding affinity in drug design .
- Pyrrolo[2,3-b]pyridines (e.g., 5-bromo derivatives in –3) are more commonly used in kinase inhibitor development (e.g., SGK-1 inhibitors) .
Substituent Effects: N-Methylation: The 1-methyl group in the target compound improves solubility and reduces decomposition during reactions compared to unmethylated analogs (e.g., 3-bromo-1H-pyrrolo[2,3-c]pyridine) . Halogen Position: Bromine at C3 (as in the target compound) vs. C5 (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) directs regioselectivity in cross-coupling reactions. For instance, C3-bromo derivatives are more reactive toward Sonogashira couplings .
Synthetic Utility :
- The target compound’s bromine atom enables efficient cross-coupling (e.g., with boronic acids or alkynes), while the methyl group stabilizes the pyrrolo[2,3-c]pyridine core against oxidation .
- In contrast, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine () allows sequential functionalization at C3 and C5, offering greater versatility in scaffold diversification .
Research Findings and Trends
- Synthetic Challenges : The [2,3-c] fusion complicates synthesis compared to [2,3-b] isomers, often requiring specialized routes like Reissert-Henze reactions () or metalation/Negishi couplings () .
Biological Activity
3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores the compound's mechanism of action, biological activities, and relevant research findings, including case studies and data tables.
The primary mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets, notably kinases. The compound binds to the active sites of these enzymes, inhibiting their activity and subsequently affecting downstream signaling pathways. This inhibition can lead to significant biological outcomes such as the suppression of cell proliferation and the induction of apoptosis in various cancer cell lines.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast cancer cells (4T1) and ovarian cancer cells. The compound not only reduces cell viability but also induces apoptosis through mechanisms involving caspase activation .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4T1 (Breast) | 7 | Induction of apoptosis |
| Ovarian | 12 | Caspase activation |
Neuroprotective Effects
Table 2: Neuroprotective Properties
| Activity | Result |
|---|---|
| DYRK1A Inhibition | Significant |
| Antioxidant Activity | Robust |
Study on Cancer Cell Lines
A detailed study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis in a dose-dependent manner. Notably, the study highlighted a marked reduction in cell migration and invasion capabilities following treatment with this compound.
Neurodegenerative Disease Models
In a separate investigation focusing on neurodegenerative models, researchers assessed the compound's efficacy in reducing oxidative stress markers. The findings revealed that treatment with this compound led to a significant decrease in reactive oxygen species (ROS) levels in neuronal cells exposed to toxic agents.
Q & A
Q. What are the standard synthetic routes for preparing 3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine, and how is regioselectivity ensured during N-methylation?
The synthesis typically involves two key steps: (1) N-methylation of the pyrrolopyridine core and (2) bromination at the 3-position. For N-methylation, sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF) at 0°C to room temperature are commonly used to selectively methylate the nitrogen at the 1-position . Regioselectivity is controlled by the steric and electronic properties of the starting material; the use of NaH as a strong base ensures deprotonation of the pyrrole NH, directing methylation to the desired position. Bromination is achieved via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions .
Q. How is the structure of this compound confirmed experimentally?
1H NMR spectroscopy is critical for structural confirmation. Key diagnostic signals include:
- A singlet for the N-methyl group (~δ 3.8–4.0 ppm).
- Aromatic protons in the pyrrolopyridine core (δ 7.5–8.5 ppm), with coupling patterns indicating substitution positions.
- The absence of an NH proton due to methylation.
Mass spectrometry (MS) and 13C NMR further validate molecular weight and carbon environments. For example, in related compounds, the bromine isotope pattern (1:1 ratio for M and M+2 peaks) confirms successful bromination .
Q. What purification methods are effective for isolating this compound?
Silica gel flash column chromatography is widely used, with eluents such as heptane/ethyl acetate (8:2) or dichloromethane/ethyl acetate (90:10) . For polar impurities, recrystallization from ethanol or THF may enhance purity. Monitoring by thin-layer chromatography (TLC) ensures optimal separation.
Advanced Research Questions
Q. How can researchers address challenges in regioselective functionalization at the 5-position of the pyrrolopyridine core?
The 5-position is prone to competing reactions due to electronic similarities with the 3-position. Strategies include:
- Directed ortho-metalation : Using a directing group (e.g., nitro or methoxy) to guide lithiation or borylation at the 5-position .
- Cross-coupling optimization : Suzuki-Miyaura reactions with arylboronic acids require precise control of catalyst (e.g., Pd(PPh3)4) and base (K2CO3) to favor 5-substitution over side reactions .
- Protection/deprotection : Temporary protection of the 3-bromo group with a trimethylsilyl (TMS) moiety can prevent unwanted reactivity .
Q. What experimental conditions mitigate low yields in cross-coupling reactions involving this compound?
Low yields often stem from palladium catalyst poisoning or incomplete halogen-metal exchange . Solutions include:
- Catalyst screening : Pd(dppf)Cl2 or XPhos Pd G3 improves coupling efficiency with electron-deficient arylboronic acids .
- Microwave-assisted synthesis : Shortening reaction times (e.g., 30 minutes at 120°C) reduces decomposition .
- Solvent optimization : A 1:1 mixture of dioxane and water enhances solubility of inorganic bases (e.g., K2CO3), improving reaction homogeneity .
Q. How should researchers analyze contradictory data in bromination or methylation reactions?
Contradictions often arise from reaction scalability or impurity profiles . Methodological steps include:
- Reaction monitoring : In situ FTIR or LC-MS tracks intermediate formation and side products.
- Isotopic labeling : Using deuterated methyl iodide (CD3I) confirms methylation sites via mass shift in MS .
- Computational modeling : Density functional theory (DFT) calculations predict regioselectivity trends in electrophilic bromination .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-Methylation | NaH, MeI, THF, 0°C → rt | 70–85 | |
| Bromination | NBS, DMF, 20°C, 4 h | 60–75 | |
| Suzuki Coupling | Pd(PPh3)4, ArB(OH)2, K2CO3, dioxane/H2O, 105°C | 50–90 |
Q. Table 2. Common Analytical Signatures
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR | N-CH3 (δ 3.8–4.0), aromatic H (δ 7.5–8.5) | |
| 13C NMR | C-Br (δ 95–100), N-CH3 (δ 30–35) | |
| HRMS | [M+H]+ = 212.99 (C8H8BrN2) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
